An In-depth Technical Guide to 3,5-Dimethylhexanoic Acid: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 3,5-Dimethylhexanoic Acid: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that is of growing interest to the scientific community. As a member of the BCFA class of lipids, it is implicated in a variety of biological processes and holds potential for applications in drug development and as a biomarker. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3,5-dimethylhexanoic acid, tailored for a scientific audience.
Chemical Structure and Identification
3,5-Dimethylhexanoic acid is a saturated fatty acid with a six-carbon chain (hexanoic acid) containing two methyl groups at positions 3 and 5.
Table 1: Chemical Identifiers for 3,5-Dimethylhexanoic Acid
| Identifier | Value |
| IUPAC Name | 3,5-dimethylhexanoic acid[1] |
| CAS Number | 60308-87-4[1][2] |
| Molecular Formula | C8H16O2[1][2] |
| SMILES | CC(C)CC(C)CC(=O)O[1] |
| InChI | InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1][2] |
| InChIKey | KTWWTCBUJPAASC-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3,5-dimethylhexanoic acid is presented in Table 2.
Table 2: Physicochemical Properties of 3,5-Dimethylhexanoic Acid
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point | 118.5-119.5 °C at 14 Torr | LookChem |
| Density | 0.9012 g/cm³ at 25 °C | LookChem |
| pKa (Predicted) | 4.80 ± 0.10 | LookChem |
| Melting Point | N/A | LookChem |
| Flash Point | N/A | LookChem |
Note: "N/A" indicates that the data was not available in the searched resources.
Experimental Protocols
Synthesis of 3,5-Dimethylhexanoic Acid: A Generalized Malonic Ester Synthesis Approach
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-3-methylbutane (as an alternative for the second alkylation, though the target molecule requires sequential alkylation with the same group)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Add diethyl malonate dropwise to the solution with stirring. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate (sodiomalonic ester).[6][7]
-
First Alkylation: To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane dropwise with continuous stirring. The mixture is then refluxed for several hours to ensure complete reaction. This step introduces the first isobutyl group at the α-carbon of the malonic ester.[6]
-
Second Enolate Formation and Alkylation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated malonic ester. Subsequently, a second equivalent of 1-bromo-2-methylpropane is added, and the mixture is refluxed again to yield the dialkylated malonic ester.
-
Saponification: The resulting dialkylated diethyl malonate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate salts.[4][7]
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding 3,5-dimethylhexanoic acid.[4][6]
-
Work-up and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Caption: Generalized workflow for the synthesis of 3,5-dimethylhexanoic acid via malonic ester synthesis.
Analysis of 3,5-Dimethylhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of short-chain and branched-chain fatty acids like 3,5-dimethylhexanoic acid is commonly performed using GC-MS. Due to their volatility and polarity, derivatization is often required to improve chromatographic separation and detection.[8][9]
Materials:
-
Sample containing 3,5-dimethylhexanoic acid (e.g., biological fluid, tissue extract)
-
Internal standard (e.g., a deuterated analog)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), pentafluorobenzyl bromide (PFBBr), or isobutyl chloroformate)[8][10][11]
-
Organic solvent (e.g., iso-octane, hexane)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Sample Preparation: To a known amount of the sample, add the internal standard. For biological samples, a preliminary extraction step may be necessary to isolate the lipid fraction. To prevent the loss of volatile short-chain fatty acids, the sample can be made alkaline by adding sodium hydroxide.[10]
-
Extraction: Extract the fatty acids from the sample matrix using an appropriate organic solvent.
-
Derivatization: The extracted fatty acids are derivatized to increase their volatility and thermal stability for GC analysis. A common method involves esterification. For example, using MTBSTFA, the sample is incubated at 60°C for 30 minutes to form silyl (B83357) esters.[10]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column for the separation of fatty acid isomers (e.g., a polar column).[9] An optimized temperature program is crucial for good resolution. A typical program might start at a low temperature and ramp up to a higher temperature to elute the derivatized fatty acids.
-
Mass Spectrometry: The mass spectrometer is operated in either scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.[11]
-
-
Data Analysis: Identify the 3,5-dimethylhexanoic acid derivative based on its retention time and mass spectrum compared to a standard. Quantify the amount of the analyte by comparing its peak area to that of the internal standard.
Caption: A typical workflow for the quantitative analysis of 3,5-dimethylhexanoic acid using GC-MS.
Biological Context and Potential Roles
Specific signaling pathways for 3,5-dimethylhexanoic acid have not been elucidated in the available literature. However, as a branched-chain fatty acid, it is expected to share some of the biological activities attributed to this class of molecules. BCFAs are known to have various physiological roles, including:
-
Modulation of Gut Microbiota: BCFAs are produced by gut bacteria and can influence the composition and function of the gut microbiome.
-
Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties.
-
Anti-cancer Activity: Certain BCFAs have been shown to exhibit cytotoxic effects on cancer cells.
-
Lipid Metabolism: BCFAs can influence lipid metabolism and may have a role in metabolic health.
Caption: Potential biological roles of branched-chain fatty acids, including 3,5-dimethylhexanoic acid.
Conclusion
3,5-Dimethylhexanoic acid is a branched-chain fatty acid with distinct chemical properties and potential biological significance. This technical guide has provided a detailed overview of its structure, physicochemical properties, and robust methodologies for its synthesis and analysis. While specific biological pathways remain an area for future research, its classification as a BCFA suggests a role in key physiological processes. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in further exploring the properties and applications of this intriguing molecule.
References
- 1. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-dimethylhexanoic acid [webbook.nist.gov]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
